1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-9-8-15(11-17(16)26-2)22-12-14(10-18(22)23)21-19(24)20-13-6-4-3-5-7-13/h3-9,11,14H,10,12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXPWMJQQFKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions to attach the dimethoxyphenyl group to the pyrrolidinone ring.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
Medicinal Chemistry
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea has garnered attention for its potential pharmacological effects. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival pathways.
- Anti-inflammatory Properties : Investigations into its effects on inflammatory markers indicate potential applications in treating chronic inflammatory diseases.
Biochemical Studies
Research has shown that this compound can modulate enzyme activity and receptor interactions, making it a valuable tool for biochemical assays. Its ability to inhibit or activate specific biological pathways can aid in understanding disease mechanisms and drug action.
Material Science
The unique structural features of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea make it suitable for applications in materials science, particularly in the development of:
- Biodegradable Polymers : Its incorporation into polymer matrices can enhance mechanical properties while providing biodegradability.
- Nanomaterials : The compound can be functionalized to create nanostructures with tailored properties for use in drug delivery systems.
Case Study 1: Anticancer Activity
A study investigated the effects of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. These findings support its potential application in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
*Inferred from polyacetylene solubility in organic solvents .
Q & A
How can the synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea be optimized to improve yield and purity?
Level : Basic
Methodological Answer :
Optimization involves systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions during pyrrolidinone ring formation .
- Catalyst screening : Acid or base catalysts (e.g., p-toluenesulfonic acid) may accelerate urea bond formation .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the compound from byproducts like unreacted phenylurea precursors .
Yield tracking via HPLC and iterative design-of-experiment (DOE) approaches are recommended .
What analytical techniques are critical for confirming the structure and purity of this compound?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the methoxy protons (δ 3.7–3.9 ppm) and pyrrolidinone carbonyl (δ 2.8–3.2 ppm for adjacent CH₂ groups) .
- ¹³C NMR : Confirm the 5-oxopyrrolidin-3-yl moiety (C=O at ~175 ppm) and aryl carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy groups) .
- HPLC-PDA : Quantify purity (>95%) and detect impurities like hydrolyzed urea derivatives .
How to design experiments to evaluate the compound’s potential as a kinase inhibitor?
Level : Advanced
Methodological Answer :
- Target selection : Prioritize kinases with structural homology to known urea-based inhibitors (e.g., JAK2 or EGFR kinases) .
- Biochemical assays :
- Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀ values .
- Include positive controls (e.g., staurosporine) and validate with dose-response curves .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with kinase inhibition data .
How can contradictions in reported biological activity data across studies be resolved?
Level : Advanced
Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell line viability protocols in vs. ). Variability in serum concentration or incubation time may explain discrepancies.
- Metabolic stability : Assess compound degradation under assay conditions using LC-MS to identify inactive metabolites .
- Structural analogs : Test derivatives (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
What computational methods predict the compound’s reactivity or target interactions?
Level : Advanced
Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP pockets, prioritizing residues (e.g., hinge region) for mutagenesis validation .
- Quantum mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites for synthetic modifications .
- MD simulations : Simulate solvated systems (CHARMM force field) to assess conformational stability of the pyrrolidinone ring .
How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?
Level : Advanced
Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂) on the phenylurea moiety to enhance hydrogen bonding .
- Halogen substitutions (e.g., -F, -Cl) on the dimethoxyphenyl ring to modulate lipophilicity .
- Bioisosteric replacement : Replace the pyrrolidinone ring with piperidinone to evaluate ring size impact on solubility .
- Data correlation : Use multivariate analysis (e.g., PLS regression) to link logP, polar surface area, and IC₅₀ values .
What strategies isolate and identify degradation products under accelerated stability conditions?
Level : Basic
Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-MS/MS analysis : Identify major degradation products (e.g., hydrolyzed urea via m/z shifts) and quantify using external standards .
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to ensure specificity for degraded samples .
How to assess the compound’s stability in physiological conditions for in vivo studies?
Level : Advanced
Methodological Answer :
- Simulated biological fluids : Incubate in PBS (pH 7.4) and human liver microsomes (HLMs) at 37°C, sampling at 0, 1, 4, 24 hours .
- Metabolite profiling : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the urea NH group) .
- Pharmacokinetic modeling : Fit degradation data to first-order kinetics to estimate half-life (t₁/₂) and guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
